tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate: is a complex organic compound with a molecular formula of C₁₈H₂₅N₃O₄S. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound features a tert-butyl group, a piperidine ring, and a benzoisothiazole moiety, making it a valuable building block for various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoisothiazole Moiety: The benzoisothiazole group is introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Implementing continuous flow reactors for more efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoisothiazole moiety.
Reduction: Reduction reactions can occur at the nitrogen atoms within the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated products .
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biochemical pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate
- tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)(methyl)carbamate
Comparison:
- Structural Differences: The position of the piperidine ring attachment varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct properties compared to its analogs .
Properties
Molecular Formula |
C18H25N3O4S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20(4)13-9-11-21(12-10-13)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
FZPXAMITZAENIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.